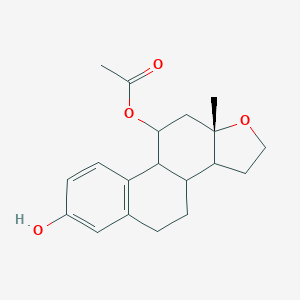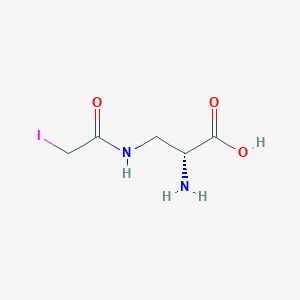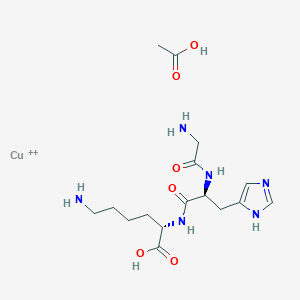
3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate, also known as Trenbolone Acetate, is a synthetic anabolic-androgenic steroid that is widely used in scientific research. It was first introduced in the 1960s and has since gained popularity due to its potent anabolic effects. Trenbolone Acetate is commonly used in the field of veterinary medicine to promote muscle growth and improve feed efficiency in livestock. In recent years, it has also gained attention in the scientific community for its potential applications in human medicine.
Mécanisme D'action
3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate Acetate works by binding to androgen receptors in the body, which stimulates protein synthesis and promotes muscle growth. It also has anti-catabolic effects, which means that it helps to prevent the breakdown of muscle tissue. 3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate Acetate is also known to increase nitrogen retention in the body, which is essential for muscle growth.
Biochemical and Physiological Effects:
3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate Acetate has a number of biochemical and physiological effects on the body. It has been shown to increase muscle mass and strength, improve bone density, and increase red blood cell production. It also has a number of metabolic effects, including increased protein synthesis, decreased fat deposition, and increased glycogen synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate Acetate in scientific research is its potent anabolic effects. It is also relatively easy to synthesize and purify, making it a popular choice for researchers. However, there are also limitations to its use. 3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate Acetate is a controlled substance in many countries and requires special permits for use in research. It is also known to have a number of potential side effects, including liver toxicity and cardiovascular complications.
Orientations Futures
There are a number of potential future directions for research on 3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate Acetate. One area of interest is its potential applications in the treatment of muscle wasting diseases and osteoporosis. It may also have applications in the field of regenerative medicine, where it could be used to promote tissue growth and repair. Additionally, further research is needed to fully understand the potential side effects of 3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate Acetate and to develop strategies to mitigate these risks.
Méthodes De Synthèse
3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate Acetate is synthesized from testosterone using a series of chemical reactions. The first step involves the conversion of testosterone to 19-nortestosterone, which is then converted to 19-nor-4,9-pregnadiene-3,20-dione. This compound is then converted to 3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate using a combination of chemical reactions and purification steps.
Applications De Recherche Scientifique
3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate Acetate has been widely used in scientific research to study its effects on muscle growth, bone density, and other physiological processes. It has also been studied for its potential applications in the treatment of muscle wasting diseases, osteoporosis, and other conditions.
Propriétés
Numéro CAS |
134761-89-0 |
|---|---|
Nom du produit |
3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate |
Formule moléculaire |
C18H18N2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
[(11aS)-7-hydroxy-11a-methyl-3,3a,3b,4,5,9b,10,11-octahydro-2H-naphtho[2,1-e][1]benzofuran-10-yl] acetate |
InChI |
InChI=1S/C19H24O4/c1-11(20)23-17-10-19(2)16(7-8-22-19)15-5-3-12-9-13(21)4-6-14(12)18(15)17/h4,6,9,15-18,21H,3,5,7-8,10H2,1-2H3/t15?,16?,17?,18?,19-/m0/s1 |
Clé InChI |
VZRGYDFEWGHZOL-VEGHNBABSA-N |
SMILES isomérique |
CC(=O)OC1C[C@]2(C(CCO2)C3C1C4=C(CC3)C=C(C=C4)O)C |
SMILES |
CC(=O)OC1CC2(C(CCO2)C3C1C4=C(CC3)C=C(C=C4)O)C |
SMILES canonique |
CC(=O)OC1CC2(C(CCO2)C3C1C4=C(CC3)C=C(C=C4)O)C |
Synonymes |
3-HOETA 3-hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237291.png)

![2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237297.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide](/img/structure/B237298.png)

![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide](/img/structure/B237305.png)
![benzyl (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]sulfanylamino]-3-phenylpropanoyl]amino]-4-methylpentanoate](/img/structure/B237306.png)
![3-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237314.png)
![4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237315.png)
![2-(2,4-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237321.png)
![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,6R)-4-hydroxy-6-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B237325.png)
![2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237329.png)
![2-[(3aS,5Z,9Z,12aR)-3a,6,10-trimethyl-4,7,8,11,12,12a-hexahydro-3H-cyclopenta[11]annulen-1-yl]propan-2-ol](/img/structure/B237333.png)
![2-methoxy-3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237336.png)